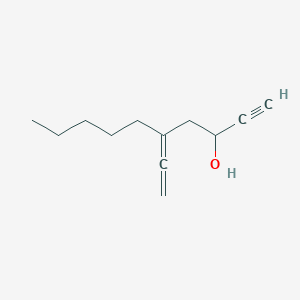
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of brominated pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of a bromine atom and a 2-methylpropyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the bromination of 6-(2-methylpropyl)-3,6-dihydro-2H-pyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can help achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyran derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrans with various functional groups.
Oxidation: Formation of pyranones or other oxidized derivatives.
Reduction: Formation of hydrogenated pyran derivatives.
科学的研究の応用
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The bromine atom and the 2-methylpropyl group can influence the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: Lacks the 2-methylpropyl group, which may affect its reactivity and applications.
6-(2-Methylpropyl)-3,6-dihydro-2H-pyran: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and properties.
特性
CAS番号 |
562810-15-5 |
|---|---|
分子式 |
C9H15BrO |
分子量 |
219.12 g/mol |
IUPAC名 |
4-bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15BrO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3 |
InChIキー |
RAFYIHXUJGRQRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C=C(CCO1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
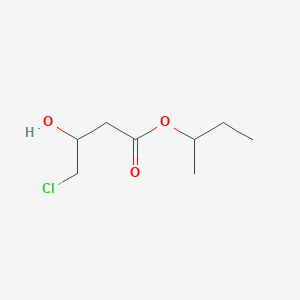
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
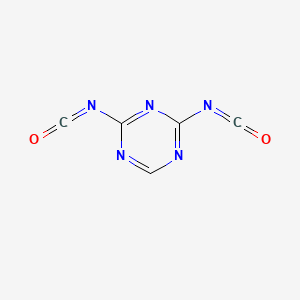
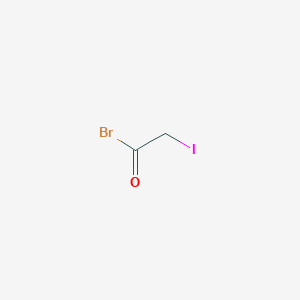
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)

![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
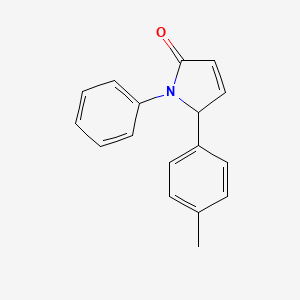

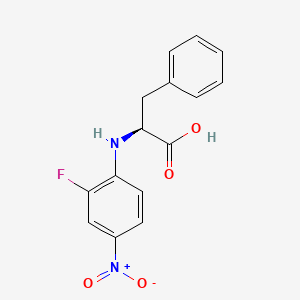
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
